N-(4-Bromobencil)propan-1-amina

Descripción general

Descripción

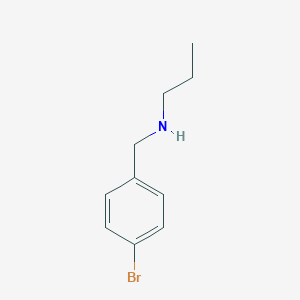

N-[(4-bromophenyl)methyl]propan-1-amine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[(4-bromophenyl)methyl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-bromophenyl)methyl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antimicrobianos: Nuevos Derivados

- N-{4-[(4-bromofenil)sulfonil]benzoil}-L-valina y 2-{4-[(4-bromofenil)sulfonil]fenil}-4-isopropil-4H-1,3-oxazol-5-ona muestran promesa como agentes antimicrobianos contra patógenos Gram-positivos .

Síntesis sin Solvente: Propargilaminas

- Enfoque Verde: Los investigadores han explorado enfoques sintéticos sin solvente para propargilaminas a través de reacciones de acoplamiento A3 y KA2 .

- Síntesis Catalizada por Cobre: Las propargilaminas tetrasubstituidas se pueden sintetizar utilizando catálisis de cloruro de cobre(II) en condiciones sin solvente .

Síntesis Orgánica y Reactivos

Mecanismo De Acción

Target of Action

N-(4-Bromobenzyl)propan-1-amine is an organic compound with a wide range of applications in organic synthesis . It is often used as a reagent, as an intermediate or catalyst in chemical reactions . .

Mode of Action

It is known that it has a strong amino alkaline and can react with acid to generate salt

Pharmacokinetics

It is known that the compound has good solubility , which could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Bromobenzyl)propan-1-amine. For instance, its boiling point is about 190 to 200 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Furthermore, it should be properly stored to avoid contact with harmful substances such as oxidants .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific biochemical reactions in which N-(4-Bromobenzyl)propan-1-amine is involved.

Molecular Mechanism

It is known that the compound can act as a reagent, an intermediate, or a catalyst in chemical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Actividad Biológica

N-[(4-bromophenyl)methyl]propan-1-amine, also known as 3-(4-bromophenyl)propan-1-amine, is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14BrN

- Molecular Weight : 228.13 g/mol

- Structure : The compound features a bromine atom attached to a phenyl group, which is further connected to a propan-1-amine chain.

The biological activity of N-[(4-bromophenyl)methyl]propan-1-amine is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity and selectivity, potentially modulating biological responses through:

- Enzyme Inhibition : It has been suggested that similar compounds act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways and metabolic processes.

Biological Activity

Research indicates that N-[(4-bromophenyl)methyl]propan-1-amine exhibits several notable biological activities:

- Antimicrobial Properties : Compounds structurally related to N-[(4-bromophenyl)methyl]propan-1-amine have demonstrated significant antibacterial effects against Gram-positive pathogens. This potential makes it a candidate for developing novel antimicrobial agents.

- Neuroprotective Effects : As a propargylamine derivative, it may exhibit neuroprotective properties by acting as an MAO inhibitor, which could be beneficial in treating neurodegenerative conditions.

- Cellular Effects : Preliminary studies suggest that this compound may alter cellular processes by interacting with specific molecular targets, leading to various biological effects.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(4-Bromobenzyl)propan-1-amine | Antimicrobial activity against Gram-positive bacteria | |

| Pargyline (Propargylamine derivative) | MAO-B inhibition; potential use in neurodegenerative diseases | |

| 3-(4-Bromophenyl)-N-methylpropan-1-amine | Interaction with metabolic pathways; potential therapeutic applications |

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of compounds similar to N-[(4-bromophenyl)methyl]propan-1-amine, researchers synthesized several derivatives and tested their efficacy against various bacterial strains. The results indicated that these compounds exhibited promising antimicrobial activity, suggesting their potential as lead compounds for drug development.

Pharmacokinetics

N-[(4-bromophenyl)methyl]propan-1-amine demonstrates favorable pharmacokinetic properties such as good solubility, which is advantageous for therapeutic applications. Its ability to penetrate biological membranes suggests potential for systemic delivery in medicinal formulations.

Safety and Handling

As with many primary amines, safety precautions should be taken when handling N-[(4-bromophenyl)methyl]propan-1-amine. Proper laboratory protocols must be followed to mitigate risks associated with chemical exposure.

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHQBWJJQFTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.